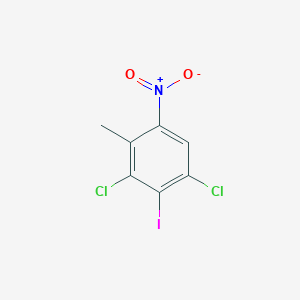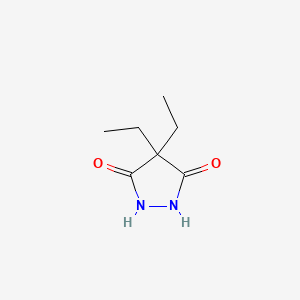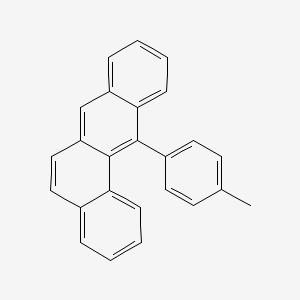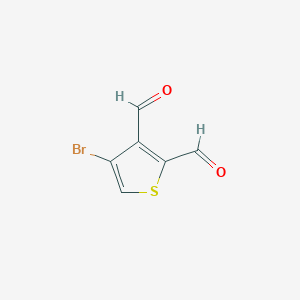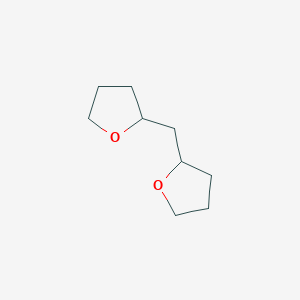
Bis(tetrahydrofuran-2-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tetrahydrofuran-2-yl)methane is an organic compound characterized by two tetrahydrofuran rings attached to a central methane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetrahydrofuran-2-yl)methane typically involves the reaction of tetrahydrofurfuryl alcohol with a suitable intermediate, such as (tetrahydrofuran-2-yl)methyl methanesulfonate . This intermediate is prepared by reacting tetrahydrofurfuryl alcohol with methanesulfonyl chloride in the presence of a base. The final step involves the nucleophilic substitution of the methanesulfonate group by another molecule of tetrahydrofurfuryl alcohol, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Bis(tetrahydrofuran-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or both tetrahydrofuran rings with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Bis(tetrahydrofuran-2-yl)methane has several applications in scientific research:
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials, such as polymers and resins.
Energy Storage:
Mecanismo De Acción
The mechanism by which bis(tetrahydrofuran-2-yl)methane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In energy storage, its chelating properties enable it to stabilize cations, enhancing the performance of supercapacitors .
Comparación Con Compuestos Similares
Similar Compounds
Bis(tetrahydrofurfuryl) ether: Similar in structure but with an ether linkage instead of a methane carbon.
Bis(furan-2-yl)methane: Contains furan rings instead of tetrahydrofuran rings, leading to different reactivity and applications.
Uniqueness
Bis(tetrahydrofuran-2-yl)methane is unique due to its combination of two tetrahydrofuran rings attached to a central methane carbon. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
1793-97-1 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-(oxolan-2-ylmethyl)oxolane |
InChI |
InChI=1S/C9H16O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h8-9H,1-7H2 |
Clave InChI |
NWHFKQUSCDFSRM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


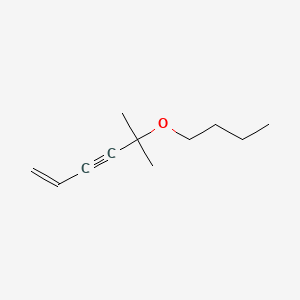
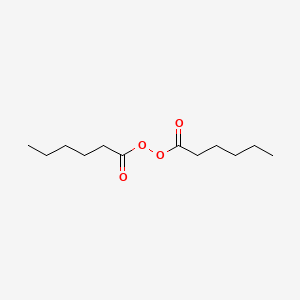
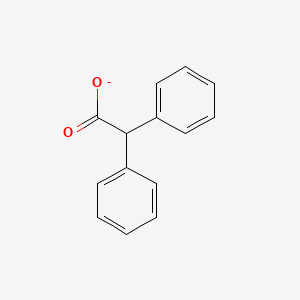

![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)


![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
